Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate typically involves the reaction of trifluoropyruvic acid with methanol in the presence of a catalyst . The reaction conditions often include controlled temperatures and pressures to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process .
Chemical Reactions Analysis
Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s fluorinated groups enhance its binding affinity and selectivity, leading to specific biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate can be compared with similar compounds, such as:
- Methyl 3,3,3-trifluoro-2-hydroxy-2-[(methoxycarbonyl)amino]propanoate
- Methyl 3,3,3-trifluoro-2-oxopropanoate
These compounds share similar structural features but differ in their functional groups and reactivity . The unique trifluoromethyl group in this compound imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
Molecular Formula |
C6H6F3NO4 |
---|---|
Molecular Weight |
213.11 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-methoxycarbonyliminopropanoate |
InChI |
InChI=1S/C6H6F3NO4/c1-13-4(11)3(6(7,8)9)10-5(12)14-2/h1-2H3 |
InChI Key |
XDFCGNYGPKSMTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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